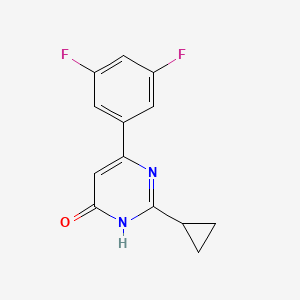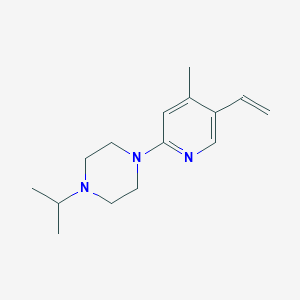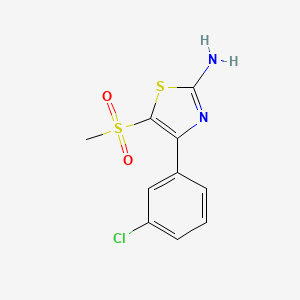
2,5-Diiodo-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diiodo-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F3I2N and a molecular weight of 398.89 g/mol . This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyridine ring. It is used as a building block in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
The synthesis of 2,5-Diiodo-3-(trifluoromethyl)pyridine typically involves the iodination of a trifluoromethylpyridine precursor. One common method includes the reaction of 3-(trifluoromethyl)pyridine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and elevated temperatures to facilitate the iodination process.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
2,5-Diiodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atoms.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Applications De Recherche Scientifique
2,5-Diiodo-3-(trifluoromethyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,5-Diiodo-3-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The iodine atoms can form halogen bonds with target proteins, influencing their activity and function . These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry and drug design .
Comparaison Avec Des Composés Similaires
2,5-Diiodo-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2,3-Diiodo-5-(trifluoromethyl)pyridine: This compound has a similar structure but with different positions of the iodine atoms, leading to distinct chemical properties and reactivity.
3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: This compound features a pyrrolo[2,3-b]pyridine core, which imparts different electronic and steric effects compared to the pyridine ring.
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: This compound contains chlorine and fluorine atoms instead of iodine, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C6H2F3I2N |
|---|---|
Poids moléculaire |
398.89 g/mol |
Nom IUPAC |
2,5-diiodo-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2F3I2N/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H |
Clé InChI |
QBICEAQJEAPYKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)






![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)
![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)
